molecular formula C14H12N2O B045958 Dehydrocrenatine CAS No. 26585-13-7

Dehydrocrenatine

Cat. No.: B045958
CAS No.: 26585-13-7
M. Wt: 224.26 g/mol
InChI Key: HJVIUZHNRJYUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrocrenatine can be synthesized through various methods, including regio-selective formal aza-[4 + 2] cycloaddition and late-stage C–H functionalization. These methods involve the use of vinyl β-carboline alkaloids and iridium-catalyzed C–H borylation for site-selective functionalization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction and purification from natural sources such as Picrasma quassioides. The process typically includes solvent extraction, chromatography, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Dehydrocrenatine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the β-carboline ring.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can introduce new functional groups onto the β-carboline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution can introduce various functional groups .

Scientific Research Applications

Dehydrocrenatine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Dehydrocrenatine is unique due to its specific activation of the ERK and JNK pathways, which distinguishes it from other β-carboline alkaloids. Its ability to induce apoptosis and inhibit cancer cell migration makes it a valuable compound in cancer research .

Properties

IUPAC Name

1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h3-8,16H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVIUZHNRJYUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C3=CC=CC=C3N2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949431
Record name 1-Ethenyl-4-methoxy-9H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26585-13-7
Record name 9H-Pyrido(3,4-b)indole, 1-ethenyl-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethenyl-4-methoxy-9H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydrocrenatine
Reactant of Route 2
Reactant of Route 2
Dehydrocrenatine
Reactant of Route 3
Dehydrocrenatine
Reactant of Route 4
Dehydrocrenatine
Reactant of Route 5
Reactant of Route 5
Dehydrocrenatine
Reactant of Route 6
Reactant of Route 6
Dehydrocrenatine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.